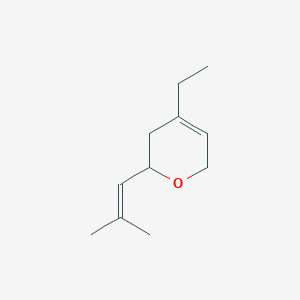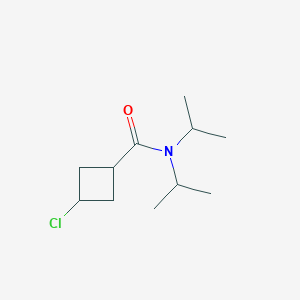![molecular formula C13H23BO B12563702 9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane CAS No. 169338-86-7](/img/structure/B12563702.png)
9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane is a chemical compound known for its unique structure and reactivity. It is a derivative of 9-borabicyclo[3.3.1]nonane, a well-known boron-containing compound used in various chemical reactions and industrial applications .
Méthodes De Préparation
The synthesis of 9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane typically involves the reaction of 9-borabicyclo[3.3.1]nonane with 3-methylbut-1-en-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: The compound can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, such as hydroboration and Suzuki-Miyaura coupling.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane involves its ability to act as a Lewis acid, facilitating various chemical reactions. The compound can form stable complexes with nucleophiles, which allows it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane can be compared with other boron-containing compounds, such as:
9-Borabicyclo[3.3.1]nonane: The parent compound, known for its stability and reactivity in various chemical reactions.
Disiamylborane: Another boron-containing compound used in hydroboration reactions.
Dicyclohexylborane: Known for its use in organic synthesis and as a reducing agent. The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
169338-86-7 |
|---|---|
Formule moléculaire |
C13H23BO |
Poids moléculaire |
206.13 g/mol |
Nom IUPAC |
9-(3-methylbut-1-en-2-yloxy)-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C13H23BO/c1-10(2)11(3)15-14-12-6-4-7-13(14)9-5-8-12/h10,12-13H,3-9H2,1-2H3 |
Clé InChI |
YGXZGSMPQXDYOP-UHFFFAOYSA-N |
SMILES canonique |
B1(C2CCCC1CCC2)OC(=C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12563621.png)
![2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B12563622.png)
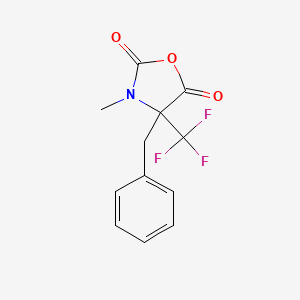
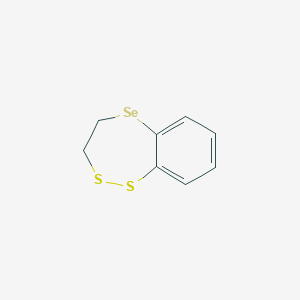
![Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate](/img/structure/B12563642.png)
![2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B12563651.png)
![Benzamide, N-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12563655.png)
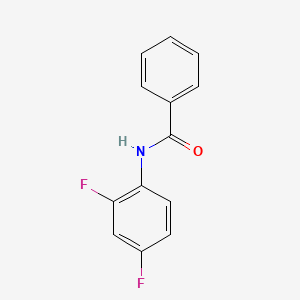
![N-{1-[(Propan-2-yl)oxy]ethyl}butanamide](/img/structure/B12563667.png)
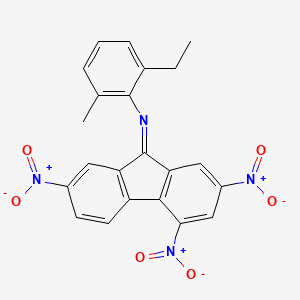
![6-(2-Methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12563681.png)
![2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester](/img/structure/B12563686.png)
